molecular formula C14H15NO B7891977 (3-(p-Tolyloxy)phenyl)methanamine

(3-(p-Tolyloxy)phenyl)methanamine

Cat. No.: B7891977
M. Wt: 213.27 g/mol
InChI Key: YWHSTPLPNCWZNM-UHFFFAOYSA-N
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Description

(3-(p-Tolyloxy)phenyl)methanamine: is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(p-Tolyloxy)phenyl)methanamine typically involves the reduction of 3-(4-methylphenoxy)benzonitrile . The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be synthesized through the reduction of 3-(4-methylphenoxy)benzonitrile using lithium aluminum hydride.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of nitriles to amines.

    Solvents: Tetrahydrofuran (THF) is often used as a solvent in these reactions.

Major Products:

  • The primary product of the reduction reaction is (3-(p-Tolyloxy)phenyl)methanamine.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: (3-(p-Tolyloxy)phenyl)methanamine can serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound’s structural features make it a candidate for research in drug development, particularly in the design of molecules with potential therapeutic effects.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(p-Tolyloxy)phenyl)methanamine is not well-documented. as an amine, it can interact with various molecular targets, potentially acting as a ligand in coordination chemistry or as a building block in the synthesis of biologically active compounds.

Comparison with Similar Compounds

    (3-(p-Tolyloxy)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (3-(p-Tolyloxy)phenyl)propanamine: Similar structure but with a propanamine group.

Uniqueness:

  • The presence of the p-tolyloxy group and the methanamine moiety in (3-(p-Tolyloxy)phenyl)methanamine provides unique reactivity and potential applications compared to its analogs.

Properties

IUPAC Name

[3-(4-methylphenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHSTPLPNCWZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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